3-Tert-butylstyrene

説明

3-Tert-butylstyrene is a colorless to almost colorless clear liquid . It is not miscible in water .

Synthesis Analysis

The synthesis of 3-Tert-butylstyrene involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of 3-Tert-butylstyrene can be studied using techniques such as NMR spectroscopy . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites .Chemical Reactions Analysis

The chemical reactions of 3-Tert-butylstyrene involve the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The thermokinetics of the new reagent was investigated, including thermal stability, decomposition constants (Kd), activation energy (Ea), the heat of decomposition (ΔH), and pre-exponential factor (Ad) .Physical And Chemical Properties Analysis

3-Tert-butylstyrene is a colorless to almost colorless clear liquid . It is not miscible in water . The sulfonated films of 3-Tert-butylstyrene were optimized to demonstrate sufficient physical integrity in water as well as thermal stability and hydrophilicity .科学的研究の応用

Synthesis of Bulky Polymer Building Blocks : 3,5-di-tert-butylstyrene has been synthesized for use as special building blocks in polymer design due to its bulky nature, contributing to the development of advanced polymer materials (Risch, Meyer-Roscher, & Langhals, 1994).

Soluble Polymer Support in Homogeneous Catalysis : Poly(4-tert-butylstyrene) has been demonstrated as an effective support in synthesis, supporting catalysts in a monophasic medium and allowing for easy separation and recovery of catalysts through multiple reaction cycles (Bergbreiter & Li, 2003).

Block Copolymer Design with High Interaction Parameters : Poly(4-tert-butylstyrene-block-2-vinylpyridine) copolymers have been synthesized and characterized, showing a higher enthalpic contribution to the effective interaction parameter compared to similar copolymers (Sweat et al., 2014).

Polymerization Studies and Star Polymer Synthesis : 4-tert-butylcalixarene derivatives have been used to initiate the atom transfer radical polymerization of various monomers, leading to well-defined polystyrene stars with precise arm numbers and narrow polydispersity (Angot et al., 2000).

Investigation of Carbocationic Polymerization Mechanisms : The polymerization of p-tert-butylstyrene has been studied to understand its quasiliving polymerization process, crucial for developing specific polymerization techniques (Puskas et al., 1982).

Study of Sulfonated Pentablock Terpolymer Films : The properties of poly(tert-butylstyrene-b-hydrogenated isoprene-b-sulfonated styrene-b-hydrogenated isoprene-b-tert-butylstyrene) films have been investigated, particularly their structural changes and properties as a function of wet-dry cycles (Truong et al., 2018).

Characterization of Polystyrene Blends and Surface Analysis : Low molecular weight polystyrene blends with tert-butyl end groups have been studied for their surface properties and quantified for their surface free energy (Vanden Eynde & Bertrand, 1999).

Development of Redox-Active Polymers for Batteries : Polystyrenes with redox-active nitroxide radicals have been developed, showing potential as electrode-active materials in rechargeable batteries due to their high charge/discharge capacity (Suga et al., 2007).

High Oil-Absorptive Network Polymers : A high oil-absorptive network polymer using 4-tert-butylstyrene has been synthesized, demonstrating significant oil absorbency and improved tensile strength, making it suitable for various industrial applications (Zhou, Ha, & Cho, 2001).

FT-IR and NMR Studies of Sulfonated Copolymers : Sodium poly(styrene sulfonate)-block-poly(4-tert-butylstyrene) copolymers have been characterized using FT-IR and NMR spectroscopy, aiding in understanding the structural properties of these copolymers (Yang, Jablonský, & Mays, 2002).

作用機序

将来の方向性

The future directions of 3-Tert-butylstyrene research involve its potential applications in biomedical fields . For instance, sulfonated films of 3-Tert-butylstyrene were found to be free of cytotoxicity and platelet-compatible, making them potential candidates in biomedical film applications such as wound dressings .

特性

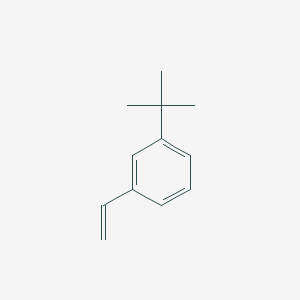

IUPAC Name |

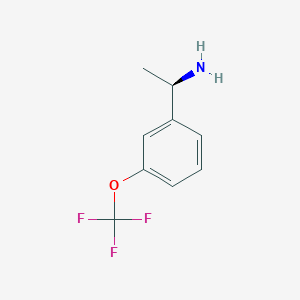

1-tert-butyl-3-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-10-7-6-8-11(9-10)12(2,3)4/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSKIVCCLIQXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloro-phenyl)-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B7891084.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7891092.png)

![methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7891108.png)

![1-Methyl-1'-(tetrahydro-2H-pyran-4-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891119.png)

![1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891127.png)

![1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891134.png)

![1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891139.png)

![7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B7891140.png)

![1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891145.png)

![1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891153.png)